N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a 2-fluorobenzylsulfonyl group at position 5 and a 2-methoxyphenoxyacetamide moiety at position 2. Though direct synthetic details are sparse in the evidence, analogous compounds (e.g., 5o in ) suggest synthesis via nucleophilic substitution followed by oxidation to introduce the sulfonyl group .
Properties
Molecular Formula |
C18H16FN3O5S2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C18H16FN3O5S2/c1-26-14-8-4-5-9-15(14)27-10-16(23)20-17-21-22-18(28-17)29(24,25)11-12-6-2-3-7-13(12)19/h2-9H,10-11H2,1H3,(H,20,21,23) |
InChI Key |
RQGXXGQSGRVQMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through nucleophilic substitution reactions.
Coupling with Methoxyphenoxy Acetamide: The final step involves coupling the intermediate with methoxyphenoxy acetamide under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Structural Modifications and Physical Properties
Key structural analogs differ in substituents on the thiadiazole ring and the acetamide side chain. Below is a comparative analysis:
Key Observations :
- Sulfonyl vs.
- Substituent Effects : The 2-fluorobenzyl group may enhance metabolic stability compared to 5o 's 4-chlorobenzyl group due to fluorine’s electronegativity and smaller steric profile .
- Melting Points : Compounds with rigid aromatic side chains (e.g., 5q ) exhibit higher melting points, suggesting stronger crystal lattice interactions .
Pharmacological and Biochemical Comparisons
Anticancer Activity:
- Aliabadi et al. (2013) () reported that N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives with electron-withdrawing groups (e.g., trifluoromethyl) showed potent tyrosine kinase inhibition (IC₅₀: 1.2–4.7 µM). The target compound’s sulfonyl group may mimic these effects by enhancing electrophilicity .
- Polkam et al. (2015) () demonstrated that 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibited anticancer activity (IC₅₀: 8.3 µM against MCF-7 cells). The 2-methoxyphenoxy group in the target compound could similarly engage in hydrophobic interactions with kinase domains .
Antimicrobial Activity:
- Thiadiazine-thione derivatives (5c , 5d in ) showed moderate antimicrobial activity (MIC: 32–64 µg/mL against S. aureus). The target compound’s sulfonyl group may improve Gram-negative activity by disrupting outer membrane integrity .
Anticonvulsant Activity:
- highlights benzothiazole-linked thiadiazoles with 100% protection in the MES model. The 2-methoxyphenoxy group in the target compound may similarly modulate sodium channel interactions .
Electronic and Steric Effects
- Steric Bulk : The 2-fluorobenzyl group offers a balance between steric hindrance and metabolic stability, contrasting with 5m ’s bulkier benzylthio group, which may reduce target accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
